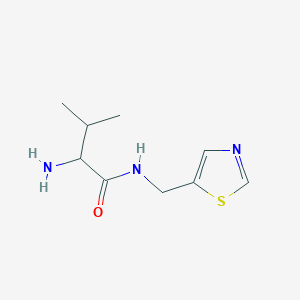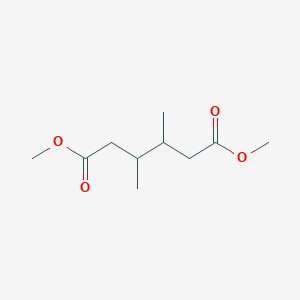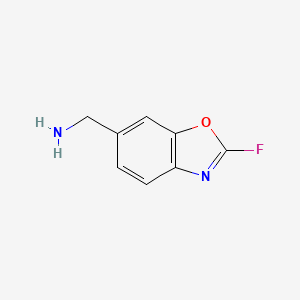
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethyl, iodo, methoxy, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorinated moieties into the framework of bioactive compounds is of high importance in medicinal and agricultural chemistry, as fluorinated entities can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
准备方法
The synthesis of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by one-pot condensation with ammonium acetate . Industrial production methods often involve metal-catalyzed cross-couplings and C-H difluoromethylation of pyridines without pre-installed functional groups .
化学反应分析
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodo and methoxy positions.
Cross-Coupling: Metal-catalyzed cross-coupling reactions are commonly used to introduce various functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, blue LED irradiation, and ammonium acetate. Major products formed from these reactions include various substituted pyridines and pyridinium salts .
科学研究应用
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group possesses an acidic proton, which may interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . The compound’s fluorinated moieties enhance its ability to modulate biological activity by increasing lipophilicity and metabolic stability .
相似化合物的比较
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound is a pyridine derivative with a trifluoromethyl group, used in the synthesis of metal-organic frameworks and methiodide salts.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound acts as a reactant in the preparation of aminopyridines and as a catalytic ligand for regioselective preparation of tetramethylbiphenyls.
Chloro-bis(trifluoromethyl)pyridine: This compound is synthesized in high yield and used in various chemical reactions.
The uniqueness of this compound lies in its combination of difluoromethyl, iodo, methoxy, and trifluoromethyl groups, which provide a unique set of chemical and biological properties.
属性
分子式 |
C8H5F5INO |
|---|---|
分子量 |
353.03 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F5INO/c1-16-7-5(8(11,12)13)3(6(9)10)2-4(14)15-7/h2,6H,1H3 |
InChI 键 |
DUOUVYVUEAHFPV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)


![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
